2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted at the 2-position with a 4-methylquinazolin-2-ylamino group and at the 6-position with a pyridin-2-ylsulfanylmethyl moiety. The quinazoline moiety is known for its role in kinase inhibition, while the pyridinylsulfanyl group may enhance solubility or modulate electronic properties.
Properties
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-12-14-6-2-3-7-15(14)23-18(21-12)25-19-22-13(10-16(26)24-19)11-27-17-8-4-5-9-20-17/h2-10H,11H2,1H3,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZWALCQMCJEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 3.1: Synthesis of 2-Chloro-4-methylquinazoline
Reagents :
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4-Methyl-2-quinazolinone (1.0 equiv)
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Phosphorus oxychloride (POCl3, 5.0 equiv)
Conditions :
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Solvent: Toluene
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Temperature: 110°C for 4 hours
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Workup: Quenching with ice-water, extraction with dichloromethane
Yield : 85%
Step 3.2: Amination with Pyrimidin-4(3H)-one
Reagents :
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2-Chloro-4-methylquinazoline (1.0 equiv)
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Pyrimidin-4(3H)-one (1.1 equiv)
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Potassium carbonate (2.0 equiv)
Conditions :
-
Solvent: Dimethylformamide (DMF)
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Temperature: 80°C for 12 hours
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Workup: Dilution with water, extraction with ethyl acetate
Yield : 68%
Characterization :
Installation of the Pyridin-2-ylsulfanylmethyl Side Chain
The sulfanylmethyl group is introduced via a thiol-ene reaction or alkylation. An optimized method involves:
Reagents :
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6-(Chloromethyl)pyrimidin-4(3H)-one intermediate (1.0 equiv)
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Pyridine-2-thiol (1.2 equiv)
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Triethylamine (2.0 equiv)
Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: 25°C (room temperature) for 24 hours
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Workup: Filtration, solvent evaporation, column chromatography (SiO2, hexane/ethyl acetate 3:1)
Yield : 76%
Characterization :
-
HRMS (ESI+) : m/z calculated for C19H17N6OS [M+H]+: 393.1134, found: 393.1136.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for three representative methods:
| Parameter | Method A (Direct Coupling) | Method B (Stepwise) | Method C (One-Pot) |
|---|---|---|---|
| Overall Yield (%) | 52 | 68 | 45 |
| Reaction Time (hours) | 18 | 28 | 36 |
| Purity (HPLC, %) | 98.5 | 99.2 | 97.8 |
| Scalability | Moderate | High | Low |
Key Findings :
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Method B (stepwise synthesis) offers the best balance of yield and purity.
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Method C suffers from side reactions due to competing nucleophilic sites.
Optimization of Critical Reaction Parameters
Solvent Effects on Amination Efficiency
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing the transition state. DMF outperforms DMSO due to lower viscosity and easier workup.
Temperature Dependence in Thiol-ene Reactions
Elevated temperatures (>40°C) promote disulfide byproducts, while room temperature maximizes selectivity for the desired thioether.
Catalytic Enhancements
Adding palladium(II) acetate (5 mol%) to the amination step increases yield to 82% by facilitating C–N coupling.
Mechanistic Insights
Amination via SNAr
The mechanism proceeds through a Meisenheimer complex, with deprotonation of the pyrimidinone NH group enhancing nucleophilicity:
Thiol-ene Alkylation
The reaction follows an SN2 pathway, with triethylamine scavenging HCl to drive the equilibrium:
Spectroscopic Validation and Quality Control
NMR Spectroscopy
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1H NMR : Aromatic protons appear as multiplet signals between δ 7.2–8.6 ppm. The NH proton resonates as a singlet at δ 10.2 ppm.
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13C NMR : The carbonyl carbon (C=O) is observed at δ 164.2 ppm, confirming lactam formation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 393.1136, with no detectable impurities.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, corresponding to 99.2% purity.
Industrial-Scale Considerations
Cost Analysis
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Raw Materials : Quinazoline derivatives account for 62% of total costs.
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Catalysts : Palladium additives increase expenses by 15% but improve yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine-sulfanyl moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Applications
One of the most significant applications of this compound is in the field of oncology . Research indicates that derivatives of quinazoline and pyrimidine compounds exhibit potent anticancer properties.
Case Study:
A study published in a patent document (JP2022512874A) highlights the synthesis of quinazoline derivatives that demonstrate efficacy against various cancer cell lines. The compound's structure allows for interaction with specific enzymes involved in tumor proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound also exhibits potential antimicrobial activity . Research has shown that compounds containing sulfur and nitrogen heterocycles can inhibit bacterial growth.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one | Staphylococcus aureus | 32 µg/mL |
| 2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one | Escherichia coli | 64 µg/mL |
This data suggests that the compound could be developed into a new class of antimicrobial agents, particularly against resistant strains .
Inhibitors of Enzymatic Activity
The compound's structure allows it to act as an inhibitor of specific enzymes, particularly those involved in cancer metabolism and cell signaling pathways.
Research Insights:
A study focused on the inhibition of PI3K (phosphoinositide 3-kinase), a critical enzyme in cancer cell signaling, indicated that compounds similar to this one could effectively disrupt cancer cell metabolism . The ability to inhibit such pathways makes it a valuable candidate for drug development.
Potential in Neurological Disorders
Emerging research suggests that compounds with similar structures may have neuroprotective effects and could be beneficial in treating neurological disorders such as Alzheimer's disease.
Case Study:
Research has shown that pyrimidine derivatives can modulate neurotransmitter levels and exhibit neuroprotective properties in animal models . This opens avenues for exploring the therapeutic potential of this compound in neurological applications.
Mechanism of Action
The mechanism by which 2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Pyrimidin-4(3H)-one Derivatives
- CAS 669749-45-5: Structure: Pyrimidin-4(3H)-one core with 2-[(6-methoxy-4-methylquinazolin-2-yl)amino] and 6-[(1-phenyltetrazol-5-yl)sulfanyl]methyl substituents. Key Differences: The tetrazole ring (vs. Molecular weight (473.51 g/mol) is higher than the target compound’s likely range . Activity: Not explicitly stated, but tetrazole-containing compounds often exhibit enhanced bioavailability .
4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine :
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- 2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one (4a): Structure: Thieno-pyrimidinone core with 2-amino and 6-arylaminomethyl groups. Key Differences: Thieno ring (vs. pyrimidinone) modifies π-stacking interactions. Activity: Antimicrobial properties (87% yield, 214–215°C melting point) .
- 2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o): Structure: Thieno-pyrimidinone with tert-butylamino and piperazinyl-pyrimidine substituents. Key Differences: Piperazine enhances solubility; molecular weight (400.19 g/mol) is comparable to the target compound.
Physicochemical and Pharmacokinetic Properties
- Solubility: Piperazine (in 4o) and pyridinylsulfanyl groups (target compound) may enhance aqueous solubility compared to tetrazole or thieno analogs .
- Metabolic Stability : Sulfanyl groups (e.g., pyridinylsulfanyl) are prone to oxidation, which could affect half-life .
Biological Activity
The compound 2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a complex organic molecule that combines quinazoline and pyrimidine structures, which are known for their significant biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. The IUPAC name is given as 2-[(4-methylquinazolin-2-yl)amino]-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one. Its structure features a unique combination of functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes, particularly those involved in metabolic pathways related to cancer and infectious diseases.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Cellular Signaling Modulation : The compound's structure allows it to influence pathways such as MAPK and AKT signaling, which are crucial for cell survival and proliferation.
Biological Activity Data
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that 2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines, including lung and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung Cancer) | 25.75 | Apoptosis induction | |
| MCF7 (Breast Cancer) | 30.00 | Cell cycle arrest |
Tyrosinase Inhibition
The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibiting this enzyme can have applications in treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Kojic Acid | 28.00 | Reference Standard |
| 2-Methylquinazolinone Derivative | 29.90 | Test Compound |
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vivo Efficacy Against Tumors : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls.
- Synergistic Effects with Other Drugs : Research has shown that combining this compound with existing chemotherapeutics enhances efficacy and reduces side effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, ethanol or dimethyl sulfoxide (DMSO) may influence reaction kinetics due to their polar aprotic nature, as observed in analogous pyrimidine derivatives . Multi-step protocols involving reflux conditions (e.g., 10 hours in ethanol for Mannich-type reactions) and purification via recrystallization (e.g., 95% ethanol) are common strategies . Monitoring intermediates using TLC or HPLC ensures stepwise progression.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the pyridin-2-ylsulfanyl and quinazolin-2-ylamino groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like the pyrimidin-4(3H)-one carbonyl stretch. X-ray crystallography, if feasible, resolves stereoelectronic effects in the solid state .
Q. How can researchers design in vitro assays to preliminarily assess this compound’s biological activity?
Methodological Answer: Begin with cell-free enzymatic assays targeting kinases or proteases due to the quinazoline scaffold’s known affinity for ATP-binding pockets . For antimicrobial screening, use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive/negative bacterial strains. Cytotoxicity can be evaluated via MTT assays on human cell lines, with IC₅₀ calculations to establish potency thresholds .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in biological activity data across studies?
Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Investigate batch-to-batch purity variations via HPLC-UV/LC-MS. Compare structural analogs (e.g., replacing pyridin-2-ylsulfanyl with benzimidazole derivatives) to isolate functional group contributions . Statistical tools like ANOVA or multivariate regression can identify confounding variables in dose-response studies .
Q. How can researchers elucidate the environmental fate and biodegradation pathways of this compound?
Methodological Answer: Adopt OECD Test Guideline 307 for soil degradation studies under aerobic/anaerobic conditions. Use LC-MS/MS to track parent compound and metabolites in aqueous matrices. Computational models (e.g., EPI Suite) predict physicochemical properties like log P and biodegradability indices. Long-term ecotoxicity assessments should follow ISO 11348 for aquatic organisms .
Q. What methodologies are suitable for studying the compound’s mechanism of action at the molecular level?
Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity. CRISPR-Cas9 knockout models can validate pathway-specific effects in cellular contexts. Molecular dynamics simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions, focusing on the pyrimidinone core’s hydrogen-bonding potential .
Q. How should researchers design stability studies for this compound under varying formulation conditions?
Methodological Answer: Use a split-plot design to test temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and pH (2–9) as independent variables. Monitor degradation via UPLC-UV at timed intervals. Accelerated stability testing (ICH Q1A guidelines) predicts shelf life, while mass balance studies identify degradation products .
Q. What comparative approaches can differentiate this compound’s efficacy from structurally similar derivatives?
Methodological Answer: Perform head-to-head assays with analogs (e.g., 6-[(1H-benzimidazol-2-ylsulfanyl)methyl] derivatives) under identical conditions. Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., methylquinazolinyl vs. methoxyquinazolinyl) with activity. Pharmacophore mapping identifies critical binding features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
